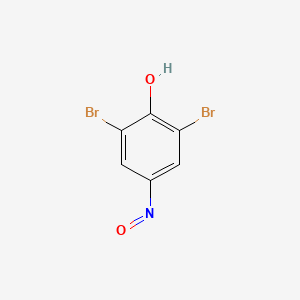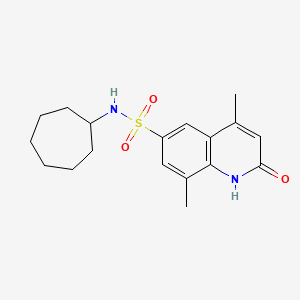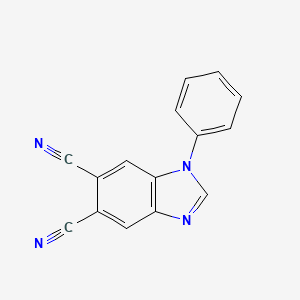
2,6-Dibromo-4-nitrosophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-nitrosophenol is an organic compound with the molecular formula C6H3Br2NO2. It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 6 positions, and a nitroso group is substituted at the 4 position. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-4-nitrosophenol can be synthesized through the bromination of p-nitrosophenol. The process involves dissolving p-nitrosophenol in glacial acetic acid and adding bromine dropwise with continuous stirring. The reaction mixture is then warmed to remove excess bromine, and the product is crystallized by adding cold water and allowing the mixture to stand overnight .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of automated systems for the controlled addition of bromine and precise temperature regulation ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form a nitro group.
Reduction: The nitroso group can be reduced to form an amino group.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the bromine atoms.
Major Products Formed
Oxidation: 2,6-Dibromo-4-nitrophenol.
Reduction: 2,6-Dibromo-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,6-Dibromo-4-nitrosophenol is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-nitrosophenol involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine atoms enhance the compound’s reactivity and specificity towards certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar structure but with a nitro group instead of a nitroso group.
2,6-Dibromo-4-aminophenol: Formed by the reduction of 2,6-Dibromo-4-nitrosophenol.
2,4,6-Tribromophenol: Contains an additional bromine atom at the 4 position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H3Br2NO2 |
|---|---|
Molecular Weight |
280.90 g/mol |
IUPAC Name |
2,6-dibromo-4-nitrosophenol |
InChI |
InChI=1S/C6H3Br2NO2/c7-4-1-3(9-11)2-5(8)6(4)10/h1-2,10H |
InChI Key |
CQYGMAGGBPTEFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11475015.png)
![1-[2-(4-methoxyphenoxy)phenyl]-1H-tetrazole](/img/structure/B11475020.png)
![4-(3-hydroxy-4-methoxyphenyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11475030.png)
![4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfonyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11475032.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11475039.png)

![1-[(2-Fluorophenyl)methylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11475054.png)
![2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475057.png)
![1-[(3-Bromopropyl)sulfonyl]octane](/img/structure/B11475062.png)
![8-(3,5-dimethylphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475067.png)
![5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475070.png)
![6-isobutyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11475073.png)

![Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475083.png)
